(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
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Overview
Description
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core substituted with a butyl group and a hydroxy group, along with a naphthalen-1-ylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with an appropriate indole derivative. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process. The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the naphthalen-1-ylmethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, bases like K2CO3 or sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The hydroxy group and the indole moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1-butyl-7-hydroxyindol-3-yl)-benzylmethanone: Similar structure but with a benzyl group instead of a naphthalen-1-yl group.
(1-butyl-7-hydroxyindol-3-yl)-phenylmethanone: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
Uniqueness
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is unique due to the presence of both the indole and naphthalene moieties, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
IUPAC Name |
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERSSQCTZKUWMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017728 |
Source
|
Record name | JWH 073 7-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-49-1 |
Source
|
Record name | JWH 073 7-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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